Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)-
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Overview
Description
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- is an organic compound with a complex structure It is characterized by the presence of a phenol group, a dimethylamino group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- typically involves multiple steps. One common method includes the alkylation of phenol with isopropyl bromide in the presence of a base to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The isopropyl group can influence the compound’s hydrophobicity and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-((methylamino)methyl)-4-(1-methylethyl)-: Similar structure but with a methylamino group instead of a dimethylamino group.
Phenol, 2-((dimethylamino)methyl)-4-(1-ethyl)-: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- is unique due to the presence of both the dimethylamino and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific synthetic and research applications.
Properties
CAS No. |
92697-04-6 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-5-6-12(14)11(7-10)8-13(3)4/h5-7,9,14H,8H2,1-4H3 |
InChI Key |
NACIMMUSDHBIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
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